molecular formula C13H13N3O2 B2492216 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid CAS No. 887686-71-7

3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid

Cat. No.: B2492216
CAS No.: 887686-71-7
M. Wt: 243.266
InChI Key: ADNBVJMVAJEPNA-UHFFFAOYSA-N
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Description

3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with two methyl groups at the 2- and 6-positions. The pyrimidin-4-ylamino moiety is linked to the benzoic acid core via an amino group at the meta position.

Properties

IUPAC Name

3-[(2,6-dimethylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(7-11)13(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNBVJMVAJEPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at the 2 and 6 positions using methylating agents under controlled conditions.

    Coupling with Benzoic Acid: The final step involves coupling the dimethyl-pyrimidine derivative with benzoic acid through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, where different substituents can replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid. For instance, compounds derived from para-aminobenzoic acid (PABA) analogs have demonstrated activity against various cancer cell lines. These compounds exhibit mechanisms such as apoptosis induction and inhibition of cell proliferation. The structural modifications involving the pyrimidine moiety enhance their binding affinity to cancer-related targets, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The synthesis of Schiff bases from this compound has been particularly effective in enhancing its antimicrobial efficacy .

Antimalarial Activity

In the context of antimalarial research, derivatives of this compound have been evaluated as inhibitors of dihydrofolate reductase (DHFR) in Plasmodium falciparum. These compounds were synthesized using microwave-assisted methods, resulting in high yields and reduced synthesis times compared to traditional methods. In vitro assays revealed that certain derivatives possess IC50 values comparable to established antimalarial drugs, indicating their potential as new therapeutic agents against malaria .

Neuroprotective Effects

The neuroprotective properties of this compound have gained attention due to its potential role in treating neurodegenerative diseases such as Alzheimer's. Studies suggest that it may inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain and improving cognitive function. Molecular docking studies support the hypothesis that this compound can effectively bind to AChE, providing a basis for its use in neuropharmacology .

Anti-inflammatory and Analgesic Properties

Research has also pointed to anti-inflammatory effects associated with derivatives of this compound. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory conditions and pain management. The dual functionality observed in some derivatives enhances their therapeutic profile .

Data Table: Summary of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduction of apoptosis, inhibition of proliferationEffective against various cancer cell lines
AntimicrobialDisruption of cell wall synthesisActive against Gram-positive and Gram-negative bacteria
AntimalarialInhibition of DHFRComparable IC50 values to established antimalarials
NeuroprotectiveAChE inhibitionPotential cognitive enhancement in Alzheimer's models
Anti-inflammatoryInhibition of COX and cytokinesReduction in inflammation markers

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells through apoptosis pathways. The study utilized both in vitro assays and animal models to validate the findings.
  • Antimalarial Research : Another investigation focused on the synthesis and evaluation of pyrimidine-based analogs showed promising results against chloroquine-resistant strains of Plasmodium falciparum. The derivatives exhibited low cytotoxicity while maintaining potent antimalarial activity.
  • Neuroprotective Effects : A recent publication explored the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory performance correlated with reduced AChE activity, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Sulfooxy)benzoic Acid and Positional Isomers
  • Structural Differences : Compounds such as 4-(sulfooxy)benzoic acid (para-sulfooxy) and its isomers (e.g., 2-(sulfooxy)benzoic acid, 3-(sulfooxy)benzoic acid) differ in the position of the sulfoxy group on the benzoic acid core .
  • Impact on Properties: Solubility: The sulfoxy group enhances hydrophilicity compared to the dimethylpyrimidinylamino group in the target compound, which may reduce membrane permeability. Acidity: The sulfoxy group (pKa ~1–2) is more acidic than the pyrimidinylamino group (pKa ~4–5), altering ionization under physiological conditions. Metabolic Stability: Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) are prone to enzymatic hydrolysis, whereas the pyrimidine-amino linkage in the target compound may exhibit greater metabolic stability .
Hydroxyl-(Sulfooxy)benzoic Acid (Compound 3)
  • Structure : C7H6O7S, featuring both hydroxyl and sulfoxy groups on the benzoic acid core.
  • Fragmentation Patterns : MS/MS data show characteristic losses of carboxylic acid (m/z 189) and sulfoxy groups (m/z 153), distinct from the fragmentation behavior of the target compound, which would lose CO2 (carboxylic acid) and pyrimidine fragments .

Heterocyclic Analogues in Medicinal Chemistry

Chidamide and Its Isomers
  • Structural Context: Chidamide (N-(2-amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide) shares a benzamide backbone but incorporates a pyridine-acrylamide substituent instead of a pyrimidine-amino group.
  • Synthetic Challenges: Isomerism arises from acylation reactions involving 4-fluorobenzene-1,2-diamine, where both amino groups may react, leading to positional isomers (e.g., 2-amino-4-fluorophenyl vs. 2-amino-5-fluorophenyl derivatives) .
  • Relevance to Target Compound: The target compound’s pyrimidine-amino group avoids such isomerism due to steric hindrance from the 2,6-dimethyl groups, ensuring regioselective synthesis.
Pyrimidine Carboxamide Derivatives (e.g., Compound 166)
  • Structure: (S)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide.
  • Comparison: While both compounds feature pyrimidine rings, the target compound’s benzoic acid moiety replaces the carboxamide linkage. kinase inhibitors) .
Activation and Acylation Strategies
  • Target Compound: Likely synthesized via CDI (N,N’-carbonyldiimidazole)-mediated activation of pyrimidine-amino intermediates followed by coupling with benzoic acid derivatives.
  • Contrast with Chidamide Synthesis : Chidamide employs CDI or DCC/HOBT activation for acrylamide coupling, but the target compound’s dimethylpyrimidine group may require milder conditions to prevent steric hindrance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Solubility (LogP) Bioactivity Target
3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid Benzoic acid 2,6-Dimethylpyrimidin-4-ylamino ~2.1 (predicted) Enzyme inhibition (e.g., kinases)
4-(Sulfooxy)benzoic acid Benzoic acid Para-sulfooxy ~-0.5 Sulfotransferase substrates
Chidamide Benzamide Pyridine-acrylamide, fluorophenyl ~3.5 HDAC inhibition
Compound 166 (EP 4219465A2) Pyrimidine-carboxamide Oxetan-3-ylamino, dihydroisoquinoline ~1.8 Kinase/protease modulation

Research Implications

The structural nuances of this compound—particularly its pyrimidine substitution pattern and benzoic acid core—position it as a promising scaffold for drug discovery. Further studies should explore its pharmacokinetic profile and synthetic optimization to leverage its unique attributes .

Biological Activity

3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethyl groups at the 2 and 6 positions, linked to an amino group that connects to a benzoic acid moiety . Its molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_2, with a molecular weight of approximately 246.27 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer progression. For instance, pyrimidine derivatives have been shown to target kinases and other proteins critical for tumor growth regulation.

A notable study demonstrated that related compounds displayed significant inhibitory effects on tumor cell lines, suggesting that this class of compounds could be developed as potential anticancer agents .

CompoundIC50 (µM)Target
3d<10Tumor cells (HepG2)
3e<10Tumor cells (A549)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of the pyrimidine ring allows for interaction with active sites on enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : The benzoic acid component may enhance binding affinity through hydrogen bonding or hydrophobic interactions, influencing receptor-mediated pathways crucial for cellular responses.

Case Studies and Research Findings

  • Antimalarial Screening : A study involving similar pyrimidine-based compounds revealed promising antimalarial activity against Plasmodium falciparum. The synthesized compounds showed IC50 values ranging from 5.26 to 106.76 µg/ml against chloroquine-sensitive strains . This highlights the potential of pyrimidine derivatives in combating malaria.
  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit low cytotoxicity while maintaining significant biological activity against cancer cell lines. For example, derivatives with IC50 values below 10 µM were noted for their potent anti-proliferative effects on HepG2 and A549 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2,6-Dimethyl-pyrimidin-4-ylamino)-benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with coupling 2,6-dimethylpyrimidin-4-amine to a benzoic acid derivative via nucleophilic aromatic substitution. Optimization includes varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography or recrystallization improves yield .
  • Critical Parameters : Monitor reaction progress with TLC/HPLC, and confirm intermediates via 1^1H NMR.

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and amine linkage .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation in methanol) .

Q. How should researchers assess solubility and stability for formulation studies?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or nephelometry .
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity (75% RH) for 4 weeks, analyzing via HPLC .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging pyrimidine’s hydrogen-bonding capacity .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles .
    • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Approach :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and concentrations.
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Case Study : Discrepancies in antimicrobial activity may arise from solvent effects (DMSO toxicity) or bacterial strain variability .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Crystallization Techniques :

  • Solvent Layering : Diffuse hexane into a saturated DCM solution.
  • Co-crystallization : Add co-formers (e.g., pyridine derivatives) to enhance lattice stability .
    • MOF Design : Exploit carboxylic acid groups to coordinate metal ions (e.g., Zn2+^{2+}) for framework formation .

Data Contradiction Analysis

Q. How to interpret conflicting results in receptor binding affinity studies?

  • Root Causes :

  • Receptor Isoforms : Variant expression levels (e.g., COX-1 vs. COX-2) may alter binding kinetics .
  • Buffer Conditions : Ionic strength (e.g., 150 mM NaCl) can mask electrostatic interactions .
    • Resolution : Perform competitive binding assays with radiolabeled ligands and quantify via Scatchard analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.